1-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]cyclopentanecarboxamide
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Overview
Description
1-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]cyclopentanecarboxamide is an organic compound with a complex structure, featuring a bromophenyl group, a morpholinylmethyl group, and a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]cyclopentanecarboxamide typically involves multiple steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom at the desired position.
Introduction of the morpholinylmethyl group: This can be achieved through a nucleophilic substitution reaction where a morpholine derivative is reacted with a suitable electrophile.
Cyclopentanecarboxamide formation: The final step involves the formation of the cyclopentanecarboxamide moiety through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholinylmethyl group can enhance solubility and bioavailability. The cyclopentanecarboxamide moiety may contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
1-[4-(morpholin-4-ylmethyl)phenyl]methanamine: Similar structure but lacks the bromophenyl and cyclopentanecarboxamide groups.
4-bromo-2-(morpholin-4-yl)phenyl]methanol: Contains a bromophenyl and morpholinyl group but differs in the functional groups attached.
Uniqueness
1-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]cyclopentanecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the bromophenyl group allows for versatile chemical modifications, while the morpholinylmethyl group enhances solubility and bioavailability. The cyclopentanecarboxamide moiety adds to the compound’s stability and specificity in biological systems.
Properties
Molecular Formula |
C23H27BrN2O2 |
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Molecular Weight |
443.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C23H27BrN2O2/c24-20-7-5-19(6-8-20)23(11-1-2-12-23)22(27)25-21-9-3-18(4-10-21)17-26-13-15-28-16-14-26/h3-10H,1-2,11-17H2,(H,25,27) |
InChI Key |
HFVNKSYZVZGPKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)CN4CCOCC4 |
Origin of Product |
United States |
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